molecular formula C7H15BrO3 B1599247 4-Bromo-1,1,1-trimethoxybutane CAS No. 55444-67-2

4-Bromo-1,1,1-trimethoxybutane

Cat. No. B1599247
CAS RN: 55444-67-2
M. Wt: 227.1 g/mol
InChI Key: QBLJMYITBNHQOT-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trimethoxybutane, also known as 4-Bromo-TMB, is an organic compound containing a bromine atom and three methoxy groups. It is a colorless liquid at room temperature and has a wide range of applications in the fields of organic synthesis and scientific research. This compound has recently been gaining attention for its potential in various laboratory experiments and research studies due to its unique properties.

Scientific Research Applications

Application 1: Synthesis of Macrocyclic Lactone (S)-curvularin

  • Summary of the Application : 4-Bromo-1,1,1-trimethoxybutane is used in the synthesis of macrocyclic lactone (S)-curvularin .
  • Results or Outcomes : The synthesis of macrocyclic lactone (S)-curvularin was successful, but the source does not provide quantitative data or statistical analyses .

Application 2: Synthesis of Polymers with Carboxy End Groups

  • Summary of the Application : 4-Bromo-1,1,1-trimethoxybutane is used in the synthesis of well-defined polystyrenes with terminal carboxy groups .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of living polystyryl anions with 4-bromo-1,1,1-trimethoxybutane, followed by treatment with 0.1 N HCl at first and then with 0.2 N LiOH .
  • Results or Outcomes : The polymers obtained were carefully analyzed by size-exclusion chromatography (SEC), acid-base titration using potassium methoxide, 'H and I3C NMR, IR, and thin-layer chromatography (TLC)-flame ionization detection (FID) .

Application 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Testosterone

  • Summary of the Application : 4-Bromo-1,1,1-trimethoxybutane is used in the preparation of a novel hapten, 4-(17 β-hydroxy-3-oxoestra-4,9-dien-11-β-yl)butanoic acid, which is used in an enzyme-linked immunosorbent assay (ELISA) for testosterone .
  • Results or Outcomes : The ELISA for testosterone was successful, but the source does not provide quantitative data or statistical analyses .

properties

IUPAC Name

4-bromo-1,1,1-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJMYITBNHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409285
Record name 4-Bromo-1,1,1-trimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1,1-trimethoxybutane

CAS RN

55444-67-2
Record name 4-Bromo-1,1,1-trimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl 4-bromoorthobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Hirao, H Nagahama, T Ishizone… - Macromolecules, 1993 - ACS Publications
Well-defined polystyrenes with terminal carboxygroups were synthesized by the reaction of living polystyryl anions with 4-bromo-l, l, l-trimethoxybutane, followed by treatment with 0.1 …
Number of citations: 66 pubs.acs.org
D Pantazis, DN Schulz… - Journal of Polymer …, 2002 - Wiley Online Library
The synthesis of a model cyclic triblock terpolymer [cyclic(S‐b‐I‐b‐MMA] of styrene (S), isoprene (I), and methyl methacrylate (MMA) was achieved by the end‐to‐end intramolecular …
Number of citations: 45 onlinelibrary.wiley.com
H Ji, WK Nonidez, RC Advincula, GD Smith… - …, 2005 - ACS Publications
A comparative study of three strategies used to synthesize well-defined carboxyl-end-capped polystyrenes is reported. Structural characterization was carried out using a combination of …
Number of citations: 20 pubs.acs.org
J Jagur‐Grodzinski - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
The application of living anionic polymerization techniques for the functionalization of polymers and block copolymers is reviewed. The attachment of functional groups to polymeric …
Number of citations: 104 onlinelibrary.wiley.com
M Kubo, H Takeuchi, T Ohara, T Itoh… - Journal of Polymer …, 1999 - Wiley Online Library
Living anionic polymerization of styrene was carried out in benzene at room temperature using 1‐(3‐lithiopropyl)‐4‐methyl‐2,6,7‐trioxabicyclo[2.2.2]octane and 2,2,5,5‐tetramethyl‐1‐(3…
Number of citations: 28 onlinelibrary.wiley.com
CM Fernyhough, D Pantazis, S Pispas… - European polymer …, 2004 - Elsevier
A series of linear triblock terpolymers consisting of polystyrene (PS), polyisoprene (PI) and poly(methyl methacrylate) (PMMA) were examined in tetrahydrofuran (THF), a good solvent …
Number of citations: 23 www.sciencedirect.com
J Jagur-Grodzinski - Reactive and Functional Polymers, 2001 - Elsevier
1. Introduction another electrophilic monomer leads to the formation of well-defined block copolymers. The application of living anionic, controlled/ The number average degree of …
Number of citations: 94 www.sciencedirect.com
Y Lee - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
N Hadjichristidis, H Iatrou, M Pitsikalis, S Pispas… - Progress in Polymer …, 2005 - Elsevier
The synthesis of linear and non-linear (star, cyclic) triblock terpolymers through living, controlled/living polymerization methods and their combinations are reviewed. The theoretical …
Number of citations: 470 www.sciencedirect.com
G Polymeropoulos, G Zapsas, K Ntetsikas… - …, 2017 - ACS Publications
The scope of this Perspective is to highlight innovative contributions in the synthesis of well-defined complex macromolecular architectures and to emphasize the importance of these …
Number of citations: 316 pubs.acs.org

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